molecular formula C17H18F2N2O5S3 B2473764 8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-18-4

8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2473764
CAS No.: 898453-18-4
M. Wt: 464.52
InChI Key: OVEFVEHXNNFUJO-UHFFFAOYSA-N
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Description

This high-purity chemical, 8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, is a sophisticated research compound designed for investigators exploring novel therapeutic and material science pathways. Its molecular architecture incorporates two distinct sulfonyl groups attached to a 1-oxa-4,8-diazaspiro[4.5]decane core, creating a versatile scaffold for probing biological interactions. The presence of the 2,5-difluorophenyl sulfonyl moiety is a feature common in monomers for developing high-performance poly(arylene ether sulfone) polymers , which are valued for their exceptional thermal stability, toughness, and low dielectric constants, making them suitable for advanced material applications . Simultaneously, the thiophene-2-ylsulfonyl group anchors the compound in the realm of medicinal chemistry, as the thiophene nucleus is a privileged structure in drug discovery . Thiophene derivatives are reported to exhibit a broad spectrum of pharmacological activities, serving as key scaffolds in the development of agents with potential antimicrobial, anti-inflammatory, and antitumor properties . The integration of these functional groups onto a spirocyclic framework offers researchers a unique tool to study structure-activity relationships, develop enzyme inhibitors, or create new functionalized polymers. This compound is intended for use in controlled laboratory research to further these scientific explorations. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-(2,5-difluorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O5S3/c18-13-3-4-14(19)15(12-13)28(22,23)20-7-5-17(6-8-20)21(9-10-26-17)29(24,25)16-2-1-11-27-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEFVEHXNNFUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the 1-oxa-4,8-diazaspiro[4.5]decane core but differing in substituent groups (see evidence sources for details):

Compound Name R1 (Position 4) R2 (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features Reference
8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophen-2-ylsulfonyl 2,5-Difluorophenylsulfonyl C19H17F2N2O5S3 ~494.54* Dual sulfonyl groups; electron-withdrawing fluorophenyl and thiophene moieties -
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl Methylsulfonyl C15H22N2O6S2 390.47 Methoxy (electron-donating) and methylsulfonyl (electron-withdrawing) groups
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methylbenzenesulfonyl 2,5-Dimethylbenzenesulfonyl C22H28N2O5S2 464.60 Methyl-substituted aryl sulfonyl groups; increased hydrophobicity
4-(Thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophen-2-ylsulfonyl - C11H14N2O4S2 ~326.37* Single sulfonyl group; simpler structure with thiophene substituent

*Calculated based on substituents where exact data are unavailable.

Structural and Functional Insights

Electronic Effects
  • The thiophen-2-ylsulfonyl group adds π-π stacking capability due to its aromaticity .
  • Compound : The 4-methoxyphenylsulfonyl group is electron-donating, which may reduce oxidative stability compared to fluorinated analogs. The methylsulfonyl group at position 8 is a strong electron-withdrawing substituent, balancing electronic effects .
Molecular Weight and Solubility
  • The target compound’s higher molecular weight (~494 g/mol) compared to analogs (~326–465 g/mol) suggests moderate solubility in polar solvents, influenced by the polar sulfonyl groups and aromatic fluorine atoms.
  • ’s simpler analog (molecular weight ~326 g/mol) may exhibit better solubility but lacks the dual sulfonyl functionality critical for multi-target interactions .

Q & A

Q. What are the standard synthetic routes for 8-((2,5-difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include sulfonylation of the spiro[4.5]decane core with 2,5-difluorophenylsulfonyl and thiophen-2-ylsulfonyl groups. Optimization strategies:

  • Use of anhydrous conditions and catalysts like triethylamine to enhance sulfonylation efficiency .
  • Purification via column chromatography (e.g., dichloromethane/methanol gradients) to achieve >95% purity .
  • Reaction monitoring with TLC or HPLC to identify intermediates and adjust stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure?

Essential methods include:

  • NMR (¹H/¹³C) : To confirm spirocyclic connectivity and sulfonyl group integration. Aromatic protons from the difluorophenyl and thiophene groups appear as distinct splitting patterns (e.g., doublets for fluorinated aryl groups) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₈H₁₆F₂N₂O₅S₂) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S-O-C linkage) confirm sulfonyl groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to spirocyclic inhibitors .
  • Cytotoxicity profiling : Use cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values .
  • Solubility and permeability : Measure logP (predicted ~2.1) and aqueous solubility via shake-flask method .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?

  • Docking studies : Use software like AutoDock Vina to map interactions between the sulfonyl groups and target proteins (e.g., kinases). For example, the 2,5-difluorophenyl group may occupy hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with biological activity to prioritize synthetic targets .

Q. What experimental strategies address discrepancies in synthetic yields between small-scale and scaled-up reactions?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and improves consistency in large batches .
  • Flow chemistry : Minimizes side reactions during sulfonylation by precise control of reagent mixing .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like JMP .

Q. How do stereoelectronic effects of the thiophene and difluorophenyl groups influence reactivity in cross-coupling reactions?

  • The electron-withdrawing sulfonyl groups reduce electron density on the aryl rings, favoring nucleophilic aromatic substitution (SNAr) at the para-fluorine position .
  • Thiophene’s π-excess enhances reactivity in Suzuki-Miyaura couplings, enabling diversification at the spirocyclic core .
  • Fluorine atoms increase metabolic stability but may reduce solubility; balance via co-solvents (e.g., DMSO/PBS mixtures) .

Q. What are the challenges in establishing reliable stability profiles under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) for 14 days. Monitor degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound loss over 24 h. Hydrolysis of sulfonyl groups is a common instability .

Methodological Guidelines

  • Synthetic Reproducibility : Document exact stoichiometry of sulfonyl chlorides and reaction temperatures (±2°C) to avoid batch-to-batch variability .
  • Data Interpretation : Use PCA (Principal Component Analysis) to resolve overlapping NMR signals from spirocyclic and aryl protons .
  • Contradiction Resolution : When SAR data conflicts, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

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